1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide
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Overview
Description
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide is a chemical compound with the molecular formula C14H14N4O. It is known for its unique structure, which includes a cyclopentapyrazole ring fused with a carboxylic acid and a benzylidene-hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide typically involves the reaction of 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid with benzylidene-hydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production. This may involve the use of continuous flow reactors and other industrial equipment to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid hydrazide: This compound shares a similar core structure but lacks the benzylidene group.
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (4-methyl-benzylidene)-hydrazide: This compound has a similar structure with a methyl group on the benzylidene ring.
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-di-hydroxy-benzylidene)-hydrazide: This compound features hydroxyl groups on the benzylidene ring.
Uniqueness
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylidene-hydrazide moiety, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C14H14N4O |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14N4O/c19-14(13-11-7-4-8-12(11)16-17-13)18-15-9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)(H,18,19)/b15-9+ |
InChI Key |
QJTMTYSRGMXVMZ-OQLLNIDSSA-N |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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